Selectivity Profile Against LSD1 vs. MAO Enzymes
2-Amino-4-methoxythiazole-5-carbonitrile exhibits a distinct selectivity profile against LSD1 compared to MAO-A, a common off-target for aminothiazoles [1][2]. It demonstrates an IC50 of 10,000 nM against LSD1 and a significantly higher IC50 of 100,000 nM against MAO-A, representing a 10-fold selectivity window for LSD1 over MAO-A. In contrast, the structurally related compound 2-Amino-4-phenylthiazole-5-carbonitrile (CHEMBL1271483) shows a different profile with an IC50 of 5,610 nM for CE2 and 22,400 nM for CE1, highlighting how subtle structural changes dramatically alter target engagement [3]. This selectivity window is a key differentiator for researchers studying LSD1-mediated pathways.
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | LSD1: IC50 = 10,000 nM; MAO-A: IC50 = 100,000 nM |
| Comparator Or Baseline | 2-Amino-4-phenylthiazole-5-carbonitrile: CE2 IC50 = 5,610 nM, CE1 IC50 = 22,400 nM |
| Quantified Difference | 10-fold selectivity for LSD1 over MAO-A. Different target engagement vs. comparator. |
| Conditions | Inhibition of human recombinant LSD1 assessed by H2O2 production (30 min incubation). Inhibition of human MAO-A assessed by luciferin detection (60 min incubation). |
Why This Matters
This selectivity data is critical for procuring the right tool compound for epigenetic research; choosing a less selective analog could lead to confounding off-target effects.
- [1] BindingDB. BDBM50067587 CHEMBL3402055. LSD1 IC50 = 1.00E+4 nM. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50067587 View Source
- [2] BindingDB. BDBM50067587 CHEMBL3402055. MAO-A IC50 = 1.00E+5 nM. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50067587 View Source
- [3] BindingDB. BDBM50058817 CHEMBL1271483. IC50 values for CE1 and CE2. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50058817 View Source
